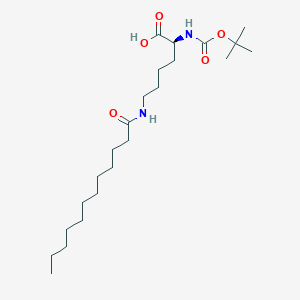

Boc-L-Lys(lauroyl)-OH

Description

BenchChem offers high-quality Boc-L-Lys(lauroyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Lys(lauroyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-(dodecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44N2O5/c1-5-6-7-8-9-10-11-12-13-17-20(26)24-18-15-14-16-19(21(27)28)25-22(29)30-23(2,3)4/h19H,5-18H2,1-4H3,(H,24,26)(H,25,29)(H,27,28)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFSRFITTJGSJQ-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Application Guide: Boc-L-Lys(lauroyl)-OH

The following technical guide details the physicochemical profile, synthesis integration, and application logic for Boc-L-Lys(lauroyl)-OH , a critical building block for peptide lipidation.

Executive Summary

Boc-L-Lys(lauroyl)-OH (CAS: 702706-14-7) is a specialized amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS) and solution-phase chemistry to introduce a C12 fatty acid (lauroyl) chain into a peptide backbone.[1]

This modification, known as peptide lipidation , is a validated strategy in drug development (e.g., Liraglutide, Semaglutide) to extend the half-life of peptide therapeutics. The lauroyl moiety promotes non-covalent binding to serum albumin, protecting the peptide from enzymatic degradation and reducing renal clearance.

Key Utility:

-

Direct Lipidation: Allows "single-step" introduction of a lipid tail without post-synthetic conjugation.

-

Orthogonality: The N

-Boc group is acid-labile (TFA removal), while the N

Chemical Identity & Structural Analysis[2]

| Property | Specification |

| Chemical Name | |

| CAS Number | 702706-14-7 |

| Molecular Formula | |

| Molecular Weight | 428.61 g/mol |

| Chiral Center | L-Configuration (S) |

| Protecting Group | Boc (tert-Butyloxycarbonyl) on |

| Side Chain | Lauroyl (Dodecanoyl, C12) on |

Structural Visualization

The following diagram illustrates the amphiphilic nature of the molecule, highlighting the hydrophobic lipid tail and the protected reactive head.

Figure 1: Structural topology of Boc-L-Lys(lauroyl)-OH showing orthogonal protection and functional domains.

Physicochemical Properties[3][4][5][6][7]

Physical State & Solubility

Unlike standard amino acids, the lauroyl chain imparts significant lipophilicity , altering the solubility profile.

-

Appearance: White to off-white crystalline powder.[2]

-

Solubility Profile:

-

Soluble: DMF (Dimethylformamide), DCM (Dichloromethane), DMSO, NMP.

-

Sparingly Soluble: Methanol, Ethanol.

-

Insoluble: Water (due to the C12 aliphatic chain).

-

-

Melting Point: Typically 85°C – 95°C (Note: Pure N

-lauroyl-lysine melts >200°C, but the Boc group significantly lowers the lattice energy).

Stability Profile

-

Acid Stability:

-

Boc Group: Rapidly cleaved by 50% TFA/DCM or 4M HCl/Dioxane.

-

Lauroyl Amide: Stable to TFA. The amide bond connecting the fatty acid to the lysine is robust and will survive standard Boc-deprotection and HF cleavage cycles.

-

-

Base Stability:

-

Stable to tertiary amines (DIEA, TEA).

-

Hydrolysis of the methyl ester (if present) or racemization can occur under strong basic conditions, but the free acid form is generally stable.

-

Applications in Drug Development[1][3]

Mechanism of Action: Albumin Binding

The primary utility of incorporating Boc-L-Lys(lauroyl)-OH is to facilitate albumin hitchhiking .

-

Injection: Upon administration, the C12 lipid tail binds non-covalently to hydrophobic pockets on Human Serum Albumin (HSA).

-

Circulation: The albumin-peptide complex is too large for renal filtration (

kDa effective size). -

Protection: Steric shielding protects the peptide backbone from DPP-IV and other peptidases.

Application Workflow (SPPS)

This compound is used in Boc-chemistry SPPS . For Fmoc-chemistry, the Fmoc-analog (Fmoc-Lys(lauroyl)-OH) would be required.

Logic for use in Boc-SPPS:

-

Used when the peptide sequence contains base-sensitive moieties (preventing Fmoc use).

-

Used in the synthesis of "depsipeptides" or complex cyclic peptides where Boc strategies are preferred.

Experimental Protocols

Solubility & Stock Solution Preparation

Objective: Prepare a 0.2 M solution for coupling.

-

Weigh 857 mg of Boc-L-Lys(lauroyl)-OH (MW: 428.61).

-

Add 8 mL of DMF (anhydrous).

-

Vortex/Sonicate for 30 seconds. The solution should be clear and colorless.

-

Troubleshooting: If turbidity persists, add 2 mL of DCM . The mixed solvent system often solvates lipidated amino acids better than pure DMF.

-

Coupling Protocol (Solid Phase)

System: Boc-SPPS on MBHA Resin. Reagents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

-

Activation:

-

Dissolve 3.0 equivalents of Boc-L-Lys(lauroyl)-OH in DMF/DCM (1:1).

-

Add 3.0 equivalents of HOBt.

-

Add 3.0 equivalents of DIC.

-

Note: Pre-activate for 5 minutes to form the active ester.

-

-

Coupling:

-

Add the activated mixture to the resin (neutralized).

-

Agitate for 2 to 4 hours at room temperature.

-

Why longer? The bulky C12 tail creates steric hindrance, slowing down the diffusion into the resin pores.

-

-

Monitoring:

-

Perform a Kaiser Test (Ninhydrin).

-

Result: If beads are colorless, coupling is complete. If blue, perform a second coupling (double couple).

-

Synthesis of the Building Block (Self-Validation)

If the commercial building block is unavailable, it can be synthesized from Boc-Lys-OH.

Reaction Logic:

-

Dissolution: Dissolve Boc-L-Lys-OH (10 mmol) in 1:1 Dioxane/Water (50 mL).

-

pH Adjustment: Adjust pH to 9.0 using 1M NaOH.

-

Acylation: Add Lauroyl-NHS ester (11 mmol) dissolved in Dioxane dropwise.

-

Reaction: Stir for 12 hours. Maintain pH ~9.

-

Workup: Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate.[3][4][5][6]

-

Purification: Recrystallize from Hexane/Ethyl Acetate.

References

- Chemical Identity & Structure: Source: BOC Sciences. "Boc-L-Lys(lauroyl)-OH Product Page".

-

Peptide Lipidation Strategy

- Source: Knudsen, L. B., et al. "Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration." Journal of Medicinal Chemistry 43.9 (2000): 1664-1669.

-

URL:[Link]

-

Synthesis of N-epsilon-acylated Lysines

- Source: T. Yamanaka et al. "Efficient Nepsilon-lauroyl-L-lysine production by recombinant epsilon-lysine acylase." Journal of Bioscience and Bioengineering (2009).

-

URL:[Link]

-

General Boc-SPPS Protocols

- Source: Merryfield, R.B. "Solid Phase Peptide Synthesis." Science (1986).

-

URL:[Link]

Sources

Technical Guide: Solubility & Handling of Boc-L-Lys(lauroyl)-OH

Executive Summary

Boc-L-Lys(lauroyl)-OH is a specialized amphiphilic amino acid derivative bridging the gap between peptide chemistry and lipid science. Structurally, it combines an acid-labile tert-butoxycarbonyl (Boc) protecting group on the

This unique architecture imparts surfactant-like properties and a tendency toward supramolecular self-assembly . Unlike standard protected amino acids (e.g., Boc-Lys(Boc)-OH), this compound frequently exhibits non-Newtonian behavior in organic solvents—forming organogels rather than simple solutions.

Critical Insight: Successful handling requires treating this compound not just as a solute, but as a Low Molecular Weight Gelator (LMWG) . Standard "add solvent and stir" protocols often fail, resulting in stable gels or incomplete dissolution.

Physicochemical Profile & Solubility Landscape

The solubility of Boc-L-Lys(lauroyl)-OH is governed by the competition between its polar head group (carboxylic acid + carbamate/amide) and its hydrophobic tail (C12 alkyl chain).

Structural Drivers

-

Hydrophobic Tail (Lauroyl): Drives solubility in non-polar and chlorinated solvents; promotes Van der Waals aggregation.

-

Polar Head (Boc-NH, COOH): Facilitates hydrogen bonding. In non-polar solvents, intermolecular H-bonding often leads to gelation.

-

Amphiphilicity: Causes emulsion formation in aqueous-organic biphasic systems.

Solubility Data Matrix

The following table categorizes solvent compatibility based on thermodynamic stability and kinetic dissolution rates.

| Solvent Class | Specific Solvent | Solubility Status | Observation / Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Best for Stock Solutions. Disrupts intermolecular H-bonds effectively. No gelation. |

| Chlorinated | DCM, Chloroform | Moderate to High | Soluble, but may require slight warming. High concentrations (>50 mg/mL) may increase viscosity. |

| Alcohols | Methanol, Ethanol | Temperature Dependent | Soluble at reflux; likely to precipitate or gel upon cooling (Organogelation). |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Soluble. THF is superior to EtOAc. EtOAc often yields a suspension or gel. |

| Hydrocarbons | Hexane, Toluene | Low / Gelator | Generally insoluble in Hexane. Toluene often induces gelation (translucent semi-solid). |

| Aqueous | Water, PBS | Insoluble | Hydrophobic C12 chain prevents hydration. Forms turbid suspensions or micelles at high pH. |

Experimental Protocols: The "Heat-Cool-Sonicate" Triad

Due to the compound's tendency to form metastable gels, a rigid dissolution protocol is required to ensure thermodynamic equilibrium.

Protocol A: Preparation of High-Concentration Stock (for Synthesis)

Objective: Dissolve for coupling reactions (e.g., solid-phase peptide synthesis). Recommended Solvent: DMF or NMP (DCM/DMF 1:1 mixture if viscosity is high).

-

Weighing: Weigh the target mass of Boc-L-Lys(lauroyl)-OH into a borosilicate glass vial. Do not use plastic weigh boats as static charge is common.

-

Solvent Addition: Add 75% of the calculated solvent volume.

-

Thermal Cycle:

-

Heat the mixture to 40–45°C in a water bath. Caution: Do not exceed 50°C to prevent Boc thermal deprotection.

-

Swirl gently until the solution becomes clear.

-

-

Sonication: If turbidity persists, sonicate at 35–40 kHz for 60 seconds.

-

Final Adjustment: Add remaining solvent to reach target volume.

Protocol B: Handling Organogelation (Troubleshooting)

If the solution turns into a jelly-like solid (organogel) upon cooling:

-

Disruption: Add a "structure breaker" solvent. Addition of 5–10% Methanol or HFIP (Hexafluoroisopropanol) can disrupt the H-bonding network stabilizing the gel.

-

Re-heating: Gently reheat to melt the gel, then dilute immediately.

Visualization: Decision Logic & Workflow

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent system based on the intended application.

Figure 1: Solvent selection logic based on downstream application requirements.

Dissolution & Purification Workflow

The following diagram illustrates the critical "Heat-Cool" cycle and purification risks (emulsions).

Figure 2: Dissolution troubleshooting and aqueous workup management.

Applications & Causality

Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis, the long aliphatic chain of the lauroyl group can cause steric hindrance and aggregation of the growing peptide chain.

-

Recommendation: Use HATU/HOAt activation rather than DIC/HOBt to drive reaction kinetics.

-

Solvent: Use pure DMF or NMP. Avoid DCM during coupling as it promotes aggregation of lipidated peptides.

Supramolecular Hydrogels

Boc-L-Lys(lauroyl)-OH is a precursor to Lauroyl Lysine, a well-known hydrogelator.

-

Mechanism: Removal of the Boc group yields the free amine, drastically changing solubility. The Boc-protected form is less prone to hydrogelation but highly prone to organogelation due to the hydrophobic effect of the Boc+Lauroyl combination.

References

-

Sigma-Aldrich. Boc-Lys-OH Product Specification & Solubility Data. Retrieved from [1]

-

ChemicalBook. Boc-Lys(Boc)-OH Physical Properties and Solubility. Retrieved from

-

Thermo Fisher Scientific. N(epsilon)-Boc-L-lysine Technical Data Sheet. Retrieved from

- Suzuki, M., et al. "L-Lysine-based gemini organogelators: their organogelation properties and thermally stable organogels." Tetrahedron (2003).

-

The Good Scents Company. Lauroyl Lysine Material Safety & Solubility Profile. Retrieved from

Sources

A Technical Guide to the Research Applications of Lipoamino Acids

This guide provides an in-depth technical exploration of lipoamino acids, a versatile class of biomolecules with significant potential across various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to offer actionable insights, detailed protocols, and a foundational understanding of the principles governing the application of these powerful molecules.

Part 1: Fundamental Principles of Lipoamino Acids

Lipoamino acids are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. This dual nature is the cornerstone of their functionality and is achieved by chemically linking a hydrophilic amino acid "head" to a hydrophobic fatty acid "tail".[1][2] This elegant molecular architecture allows them to interface between aqueous and lipid environments, making them excellent surfactants and building blocks for self-assembling nanostructures.[2]

Molecular Architecture and Synthesis

The versatility of lipoamino acids stems from the vast array of available amino acids and fatty acids that can be combined. The choice of the amino acid head group influences the molecule's charge and hydrogen-bonding capabilities, while the length and saturation of the fatty acid tail dictate its hydrophobicity and how it packs into larger structures.

Synthesis Overview: The most common method for synthesizing lipoamino acids is the N-acylation of an amino acid with a fatty acid chloride or an activated fatty acid. Enzymatic synthesis is also gaining traction as a more sustainable alternative.[2]

Generalized Protocol for N-Acylation of an Amino Acid:

-

Protection of the Amino Acid: If the amino acid has a reactive side chain, it may need to be protected to ensure the acylation occurs at the α-amino group.

-

Activation of the Fatty Acid: The carboxylic acid group of the fatty acid is typically converted to a more reactive species, such as an acid chloride or an N-hydroxysuccinimide (NHS) ester.

-

Coupling Reaction: The protected amino acid and the activated fatty acid are reacted in a suitable organic solvent, often in the presence of a base to neutralize the acid produced during the reaction.

-

Deprotection: Any protecting groups on the amino acid are removed.

-

Purification: The final lipoamino acid product is purified, typically by chromatography, to remove any unreacted starting materials and byproducts.

Physicochemical Properties and Self-Assembly

The amphiphilic nature of lipoamino acids drives their self-assembly in aqueous environments into a variety of nanostructures, including micelles, vesicles (liposomes), and nanotubes.[3] This behavior is crucial for many of their applications, particularly in drug delivery. Furthermore, their composition from naturally occurring building blocks renders them highly biocompatible and often biodegradable, breaking down into non-toxic amino acids and fatty acids.[4]

Part 2: Core Research Applications

The unique properties of lipoamino acids have led to their exploration in a wide range of research applications, from medicine to materials science.

Advanced Drug Delivery Systems

A significant challenge in drug development is the poor bioavailability of many promising therapeutic compounds.[5] Lipoamino acids can address this by improving a drug's solubility, enhancing its ability to cross biological membranes, and protecting it from degradation.[5][6]

Lipoamino acids can self-assemble into nanoparticles that can encapsulate hydrophilic or hydrophobic drugs, shielding them from the environment and facilitating their transport to the target site.

Experimental Protocol: Preparation of Drug-Loaded Lipoamino Acid Nanoparticles via Thin-Film Hydration

-

Film Formation: Dissolve the lipoamino acid and the hydrophobic drug in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.

-

Hydration: Add an aqueous buffer (which can contain a hydrophilic drug) to the flask and agitate (e.g., by vortexing or sonication) to hydrate the lipid film. This process leads to the spontaneous formation of lipoamino acid nanoparticles encapsulating the drug.

-

Size Reduction (Optional): To obtain a more uniform particle size, the nanoparticle suspension can be subjected to extrusion through polycarbonate membranes with defined pore sizes or further sonication.

-

Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Table 1: Physicochemical Properties of Lipoamino Acid-Based Nanoparticles

| Lipoamino Acid Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| C12-Glycine | 150 ± 10 | 0.21 | 65 |

| C16-Glycine | 180 ± 15 | 0.18 | 78 |

| C12-Lysine | 130 ± 8 | 0.25 | 72 |

| C16-Lysine | 165 ± 12 | 0.20 | 85 |

Note: Data is illustrative and will vary depending on the specific drug and formulation conditions.

Diagram: Lipoamino Acid Nanoparticle Formation

Caption: Workflow for nanoparticle formation.

Covalently attaching a lipoamino acid to a drug molecule can dramatically increase its lipophilicity, which can enhance its absorption, particularly for oral delivery.[7]

Experimental Protocol: Synthesis of a Lipoamino Acid-Drug Conjugate

-

Functional Group Activation: Identify and activate compatible functional groups on the drug and the lipoamino acid. For example, a carboxylic acid on the lipoamino acid can be activated to an NHS ester, and an amine group on the drug can serve as the nucleophile.

-

Coupling Reaction: Mix the activated lipoamino acid and the drug in an appropriate solvent and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Purification: Purify the resulting conjugate using column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the structure of the conjugate using techniques such as NMR and mass spectrometry.

Novel Antimicrobial Agents

The rise of antibiotic-resistant bacteria is a major global health threat. Lipoamino acids, particularly those with cationic amino acid head groups (e.g., lysine, arginine), have shown potent antimicrobial activity against a broad spectrum of bacteria, including resistant strains.[6][8]

The primary mechanism of action for many cationic lipoamino acids is the disruption of the bacterial cell membrane.[9] The positively charged head group interacts with the negatively charged components of the bacterial membrane, while the hydrophobic tail inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[9] This physical mechanism of action is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. Some lipoamino acids have also demonstrated the ability to disrupt biofilms, which are communities of bacteria that are notoriously difficult to treat.[10][11]

Diagram: Antimicrobial Mechanism of Cationic Lipoamino Acids

Caption: Lipoamino acid disrupting a bacterial membrane.

The antimicrobial efficacy of lipoamino acids is typically quantified by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Grow the target bacterial strain in a suitable liquid broth to the mid-logarithmic phase.

-

Serial Dilutions: Prepare a series of twofold dilutions of the lipoamino acid in the growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the lipoamino acid that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Table 2: Illustrative MIC Values of Cationic Lipoamino Acids

| Lipoamino Acid | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |

| C12-Lysine | 16 | 32 |

| C16-Lysine | 8 | 16 |

| C12-Arginine | 32 | 64 |

| C16-Arginine | 16 | 32 |

Note: Data is illustrative. Actual MIC values are dependent on the specific bacterial strain and experimental conditions.

In addition to their antibacterial properties, lipoamino acids have also shown promise as antifungal agents.[12] The length of the fatty acid chain has been shown to be a critical factor in their antifungal activity, with longer chains often correlating with increased potency.[3][13]

Biomaterials for Tissue Engineering

Lipoamino acids and their polymeric derivatives can be used to create biocompatible hydrogels that serve as scaffolds for tissue engineering.[14][15] These hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[14][15]

These hydrogels can be formed by cross-linking polymers of lipoamino acids. Their physical properties, such as stiffness and swelling, can be tuned by altering the polymer concentration and cross-linking density.

Experimental Protocol: Preparation of a Lipoamino Acid Hydrogel

-

Polymer Synthesis: Synthesize a polymer with lipoamino acid side chains containing a polymerizable group (e.g., methacrylate).

-

Hydrogel Formulation: Dissolve the lipoamino acid polymer in an aqueous buffer, along with a photoinitiator.

-

Cross-linking: Expose the solution to UV light to initiate radical polymerization of the methacrylate groups, leading to the formation of a cross-linked hydrogel network.

-

Washing and Sterilization: Wash the hydrogel extensively with sterile buffer to remove any unreacted components and then sterilize it for cell culture applications.

Diagram: Hydrogel Formation from Lipoamino Acid Polymers

Caption: Polymer cross-linking to form a hydrogel network.

Vaccine Adjuvants and Immunomodulation

Vaccine adjuvants are substances that enhance the immune response to an antigen.[16] Lipoamino acids and lipopeptides are effective adjuvants because they can act as both delivery systems and immunostimulators.[1] They can be formulated into liposomes that co-deliver the antigen and the adjuvant to antigen-presenting cells (APCs), leading to a more robust and targeted immune response.[1]

Many lipopeptides are recognized by Toll-like receptors (TLRs), which are key components of the innate immune system.[17] For example, certain lipopeptides can activate TLR2, triggering a signaling cascade that leads to the activation of APCs and the production of cytokines that shape the adaptive immune response.[17]

Experimental Protocol: Preparation of a Liposomal Vaccine Formulation

-

Liposome Preparation: Prepare liposomes incorporating a lipoamino acid adjuvant using the thin-film hydration method described in section 2.1.1.

-

Antigen Loading: The antigen (e.g., a protein or peptide) can be encapsulated in the aqueous core of the liposomes during the hydration step or conjugated to the liposome surface.

-

Characterization: Characterize the formulation for particle size, antigen loading, and adjuvant incorporation.

-

In Vitro and In Vivo Testing: Evaluate the ability of the formulation to activate APCs in vitro and to elicit an antigen-specific immune response in an animal model.

Part 3: Future Perspectives and Conclusion

The research applications of lipoamino acids are continually expanding. Emerging areas of interest include their use in cosmeceuticals for enhanced skin delivery of active ingredients, and as anti-inflammatory agents.[18] While the path to clinical translation presents challenges, including the need for scalable and cost-effective synthesis and navigating the regulatory landscape, the unique and tunable properties of lipoamino acids position them as a highly promising class of molecules for addressing a wide range of scientific and medical challenges. Their inherent biocompatibility and versatility ensure that they will remain a focal point of innovation in biomaterials, drug delivery, and immunology for the foreseeable future.

References

-

Lipoic acid modified antimicrobial peptide with enhanced antimicrobial properties. (2020). PubMed. Retrieved from [Link]

-

Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. (2022). PMC. Retrieved from [Link]

- Lipoic acid compositions useful as antimicrobial agents. (N.d.). Google Patents.

-

Lipopeptides for Vaccine Development. (N.d.). PMC. Retrieved from [Link]

-

Lipoamino acids. (N.d.). Cyberlipid. Retrieved from [Link]

-

Potential anti-inflammatory actions of the elmiric (lipoamino) acids. (N.d.). PMC. Retrieved from [Link]

-

Molecular targets for antifungals in amino acid and protein biosynthetic pathways. (N.d.). PMC. Retrieved from [Link]

-

Injectable amino-modified poly-L-lactic acid microspheres/hyaluronic acid-based hydrogel composites for soft tissue fillers. (2025). ResearchGate. Retrieved from [Link]

-

Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. (2022). PMC. Retrieved from [Link]

-

Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators. (N.d.). MDPI. Retrieved from [Link]

-

Lipid-based adjuvants in vaccine development. (N.d.). Lipotype. Retrieved from [Link]

-

Lipoprotein Signal Peptide as Adjuvants: Leveraging Lipobox-Driven TLR2 Activation in Modern Vaccine Design. (2025). MDPI. Retrieved from [Link]

-

Lipid-Based Nanoparticles for Delivery of Vaccine Adjuvants and Antigens: Toward Multicomponent Vaccines. (2021). ACS Publications. Retrieved from [Link]

-

Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. (N.d.). MDPI. Retrieved from [Link]

-

Anticandidal Activity of Lipopeptides Containing an LL-37-Derived Peptide Fragment KR12. (2025). MDPI. Retrieved from [Link]

-

Antibacterial Activity of Ultrashort Cationic Lipo-β-Peptides. (N.d.). PMC. Retrieved from [Link]

-

Synthetic poly(amino acid) hydrogels with incorporated cell-adhesion peptides for tissue engineering. (N.d.). PubMed. Retrieved from [Link]

-

Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery. (2019). SpringerLink. Retrieved from [Link]

-

Biocompatible Cationic Lipoamino Acids as Counterions for Oral Administration of API-Ionic Liquids. (2025). ResearchGate. Retrieved from [Link]

-

Lipopeptide antibiotics. (N.d.). EBSCO. Retrieved from [Link]

-

Lipoamino acids as major components of absorption promoters in drug delivery. (N.d.). PubMed. Retrieved from [Link]

-

pH-dependent antifungal lipopeptides and their plausible mode of action. (N.d.). PubMed. Retrieved from [Link]

-

Physicochemical and Biological Characterization of Novel Membrane-Active Cationic Lipopeptides with Antimicrobial Properties. (2020). ACS Publications. Retrieved from [Link]

-

A) Lipoamino acids showing biomedical application and biological or... (N.d.). ResearchGate. Retrieved from [Link]

-

The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. (2022). MDPI. Retrieved from [Link]

-

Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications. (N.d.). Polymer Chemistry. Retrieved from [Link]

-

Protein-Based Hydrogels: Promising Materials for Tissue Engineering. (N.d.). MDPI. Retrieved from [Link]

-

Synthesis and Antibacterial Activity of Cationic Amino Acid-Conjugated Dendrimers Loaded with a Mixture of Two Triterpenoid Acids. (N.d.). NIH. Retrieved from [Link]

-

Antimicrobial activity of lipopeptides incorporating all L-amino acids or a D-amino acid... (N.d.). ResearchGate. Retrieved from [Link]

-

Amino Acid-Based Protein-Mimic Hydrogel Incorporating Pro-Regenerative Lipid Mediator and Microvascular Fragments Promotes the. (2024). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors [mdpi.com]

- 3. Anticandidal Activity of Lipopeptides Containing an LL-37-Derived Peptide Fragment KR12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipoamino acids as major components of absorption promoters in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antibacterial Activity of Cationic Amino Acid-Conjugated Dendrimers Loaded with a Mixture of Two Triterpenoid Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoic acid modified antimicrobial peptide with enhanced antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2013181529A1 - Lipoic acid compositions useful as antimicrobial agents - Google Patents [patents.google.com]

- 12. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 16. Lipopeptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Potential anti-inflammatory actions of the elmiric (lipoamino) acids - PMC [pmc.ncbi.nlm.nih.gov]

The Lauroyl Group's Defining Influence on Amino Acid Functionality: A Technical Guide for Advanced Applications

Abstract

The conjugation of a lauroyl group to an amino acid fundamentally transforms its physicochemical properties, converting a hydrophilic building block of life into a versatile amphiphilic molecule with broad applications in research, cosmetics, and drug development. This guide provides an in-depth exploration of the lauroyl group's role, detailing the synthesis, properties, and applications of lauroyl-amino acids. We will delve into the causality behind their function as surfactants, their utility in advanced drug delivery systems, and their activity as antimicrobial agents, offering field-proven insights and detailed experimental protocols for the discerning scientist.

The Lauroyl Group: A Catalyst for Amphiphilicity

The lauroyl group, derived from lauric acid (a C12 saturated fatty acid), is a non-polar, hydrophobic aliphatic tail. When covalently bonded to the amine group of an amino acid, it imparts significant surface-active properties. This transformation is pivotal, as it introduces a lipid-soluble component to the otherwise water-soluble amino acid, creating a molecule with a distinct hydrophilic head (the amino acid residue) and a hydrophobic tail (the lauroyl group). This dual nature is the cornerstone of the functionality of lauroyl-amino acids.

Table 1: Physicochemical Properties of Lauroyl Chloride

| Property | Value | Reference |

| Molecular Formula | C12H23ClO | [1][2][3] |

| Molecular Weight | 218.76 g/mol | [3] |

| Appearance | Colorless to pale yellow oily liquid | [1][3] |

| Melting Point | -17 °C | [2][3] |

| Boiling Point | 134-137 °C @ 10 mmHg | [3] |

| Density | 0.946 g/mL at 25 °C | [2] |

| Solubility | Soluble in ethanol and methanol; reacts with water | [2] |

Synthesis of Lauroyl-Amino Acids: Crafting the Amphiphile

The synthesis of N-lauroyl-amino acids is primarily achieved through the acylation of the amino acid's amino group with lauroyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in an alkaline aqueous medium.[4] The alkaline conditions deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of lauroyl chloride.

Chemical Synthesis Protocol: N-Lauroyl Glycine

This protocol outlines a standard laboratory procedure for the synthesis of N-lauroyl glycine.

Materials:

-

Glycine

-

Lauroyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetone (optional)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Preparation of Amino Acid Solution: Dissolve glycine in distilled water in a beaker. Cool the solution in an ice bath to 0-5 °C.

-

pH Adjustment: While stirring, slowly add a solution of NaOH to the glycine solution to raise the pH to 10-11. This deprotonates the amino group, making it a more effective nucleophile.

-

Acylation Reaction: Slowly add lauroyl chloride dropwise to the cooled, stirring glycine solution. Maintain the pH between 10 and 11 by concurrently adding NaOH solution. The reaction is exothermic, so maintain the temperature below 10 °C. A small amount of acetone can be added to the alkaline solution to inhibit the hydrolysis of lauroyl chloride.[5]

-

Reaction Completion: After the addition of lauroyl chloride is complete, continue stirring the reaction mixture for 2-3 hours at room temperature to ensure the reaction goes to completion.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and slowly add HCl to acidify the solution to a pH of 2. This protonates the carboxylate group of the N-lauroyl glycine, causing it to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining salts.

-

Drying: Dry the purified N-lauroyl glycine in a vacuum oven at a low temperature.

Enzymatic Synthesis: A Greener Approach

While chemical synthesis is robust, enzymatic methods offer a more sustainable alternative, avoiding harsh chemicals and organic solvents.[6] Enzymes like aminoacylases can catalyze the formation of N-acyl-amino acids.[7] This approach is particularly valuable for producing N-lauroyl-amino acids with high specificity and under milder reaction conditions. The enzymatic synthesis often involves the reverse hydrolysis reaction in a non-aqueous or low-water system to shift the equilibrium towards synthesis.[7]

The Pivotal Role of the Lauroyl Group in Defining Functionality

The introduction of the lauroyl group bestows a range of valuable properties upon amino acids, leading to their use in diverse applications.

Surfactant Properties and Self-Assembly

The amphiphilic nature of lauroyl-amino acids makes them excellent surfactants.[8] In aqueous solutions, they spontaneously self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). In these structures, the hydrophobic lauroyl tails aggregate to form a core, while the hydrophilic amino acid heads remain in contact with the surrounding water. This behavior is fundamental to their cleansing and emulsifying properties.

Applications in Personal Care and Cosmetics:

Lauroyl-amino acids are widely used in personal care products due to their mildness, biodegradability, and excellent foaming properties.[9]

-

Sodium Lauroyl Glycinate: A gentle surfactant used in facial cleansers, body washes, and shampoos.[8][10] It provides a rich lather while being less irritating to the skin and eyes than traditional sulfates.[10]

-

Sodium Lauroyl Glutamate: Derived from L-glutamic acid, this anionic surfactant is known for its mild cleansing and conditioning properties.[11] It is often used in products for sensitive skin and in hair care formulations to improve combability and shine.[11]

-

Lauroyl Proline: This ingredient functions as a skin and hair conditioning agent, leaving hair easy to comb and imparting a soft, supple feel.[12]

Advanced Drug Delivery Systems

The self-assembling nature of lauroyl-amino acids makes them promising candidates for drug delivery vehicles.[13] The hydrophobic core of their micelles can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.

Lauroyl-modified biopolymers, such as lauroyl hyaluronan, have been developed into films for local drug delivery.[14][15] The amphiphilic character allows for the loading of both hydrophilic and hydrophobic drugs, with their release profiles being influenced by the drug's hydrophobicity and the surrounding biological environment.[14][15]

Antimicrobial Activity

Certain lauroyl-amino acid derivatives exhibit potent antimicrobial properties. A prime example is Ethyl Lauroyl Arginate (LAE) , a cationic surfactant synthesized from lauric acid, L-arginine, and ethanol.[16] LAE has a broad spectrum of activity against bacteria, yeasts, and molds.[16][17] Its mechanism of action involves the disruption of the microbial cell membrane, leading to metabolic inhibition and cell death.[17] LAE is recognized as Generally Regarded as Safe (GRAS) by the FDA for use as an antimicrobial in certain food products.[18]

Case Study: Sodium Lauroyl Sarcosinate

Sodium lauroyl sarcosinate, derived from sarcosine (N-methylglycine), is another widely used anionic surfactant.[9] It is known for its excellent foaming and cleansing capabilities and is found in shampoos, shaving foams, and toothpastes.[9] Despite its effectiveness, it is considered mild and non-irritating to the skin.[9]

Future Perspectives

The versatility of the lauroyl group in modifying amino acids continues to open new avenues for research and development. Future work will likely focus on:

-

Novel Drug Delivery Systems: Designing "smart" lauroyl-amino acid-based carriers that respond to specific physiological stimuli for targeted drug release.

-

Green Chemistry: Further development of efficient and scalable enzymatic synthesis routes for a wider range of lauroyl-amino acids.

-

Biomaterials: Exploring the use of lauroyl-amino acids in the creation of novel hydrogels and other biocompatible materials for tissue engineering and regenerative medicine.

Conclusion

The attachment of a lauroyl group to an amino acid is a powerful strategy for creating high-performance, biocompatible molecules. The resulting lauroyl-amino acids, with their tunable amphiphilicity, have established a significant presence in the cosmetics and personal care industries and are demonstrating immense potential in the fields of drug delivery and antimicrobial applications. A thorough understanding of the structure-function relationship, underpinned by robust synthesis and characterization protocols, is crucial for harnessing the full potential of these remarkable compounds.

References

- Vertex AI Search. (n.d.). Understanding Lauroyl Chloride: Properties, Uses, and Buying Tips. Retrieved February 4, 2026.

-

ChemBK. (2024, April 9). LAUROYL CHLORIDE - Physico-chemical Properties. Retrieved February 4, 2026, from [Link]

-

Shree Sulphurics. (n.d.). Lauroyl Chloride | 112-16-3 | C12H23ClO. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN105152957A - Method for synthesizing laurel acyl amino acid sodium.

- Vertex AI Search. (2026, January 20).

-

Ataman Kimya. (n.d.). SODIUM LAUROYL GLUTAMATE. Retrieved February 4, 2026, from [Link]

-

Ingredients Network. (n.d.). Ethyl lauroyl arginate | Luoyang Chihon Biotechnology Co., Ltd.. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN105152957B - The synthetic method of laurel acyl amino acid sodium.

-

COSMILE Europe. (n.d.). LAUROYL PROLINE – Ingredient. Retrieved February 4, 2026, from [Link]

-

PCC Group Product Portal. (n.d.). Sodium Lauroyl Glycinate. Retrieved February 4, 2026, from [Link]

- Holmberg, K., et al. (2025). Development of amino acid-based surfactants: from synthesis to applications. Current Opinion in Colloid & Interface Science, 75, 101884.

-

ResearchGate. (n.d.). Conversion of N-Lauroyl-L-amino Acids with Various Amino Acids as the Substrate a. Retrieved February 4, 2026, from [Link]

-

Global Ingredient Network. (n.d.). SODIUM LAUROYL GLUTAMATE. Retrieved February 4, 2026, from [Link]

-

Springer. (2024, October 25). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Study of the Environmental Responsiveness of Amino Acid-based Surfactant Sodium Lauroylglutamate and its Foam Characteristics. Retrieved February 4, 2026, from [Link]

- Luan, et al. (2021). Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp. Frontiers in Microbiology.

-

ResearchGate. (n.d.). The effect of amino acids on the surface and thermodynamic properties of poly[oxyethylene(10)] lauryl ether in aqueous solution. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS.

-

Wikipedia. (n.d.). Lauroyl chloride. Retrieved February 4, 2026, from [Link]

-

Ecoori. (2023, July 19). The Eco-Friendly Choice: Exploring the Advantages of Amino Acid Surfactants in Beauty Products. Retrieved February 4, 2026, from [Link]

-

SciSpace. (n.d.). Amino Acid-Based Surfactants for Biomedical Applications. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (2020, March 26). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review. Retrieved February 4, 2026, from [Link]

-

Jafa Agro. (2025, November 11). The Role and Application of L-Proline in Agriculture. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Sodium lauroyl glycinate. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of Lauroyl Arginate Ethyl (LAE), against selected food-borne bacteria. Retrieved February 4, 2026, from [Link]

-

PubMed. (2021, October 25). Lauroyl hyaluronan films for local drug delivery: Preparation and factors influencing the release of small molecules. Retrieved February 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Cosmetic Applications of L-Proline: Enhancing Skin Health and Repair. Retrieved February 4, 2026, from [Link]

-

Lauric Arginate. (n.d.). Antimicrobial food and cosmetic preservative LAE®. Retrieved February 4, 2026, from [Link]

-

UL Prospector. (n.d.). Sodium Lauroyl Glutamate by COSROMA. Retrieved February 4, 2026, from [Link]

-

Ataman Kimya. (n.d.). SODIUM LAUROYL GLYCINATE. Retrieved February 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). lauroyl chloride. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.

-

Remedy Publications LLC. (2018, September 20). Antibacterial Efficacy of Lauroyl Arginine Ethyl (LAE) Contained In the Liquid Mouthwash In Relation to the Exposure Time. Retrieved February 4, 2026, from [Link]

-

PubMed. (2013, June 19). Properties, Metabolisms, and Applications of (L)-proline Analogues. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Study on the Properties of the Sodium Lauroyl Glycinate and Sodium Lauroyl Lactylate Composite System. Retrieved February 4, 2026, from [Link]

-

Trader Joe's. (n.d.). Marula Oil Cream Cleanser. Retrieved February 4, 2026, from [Link]

-

UL Prospector. (n.d.). OLI-4906 Sodium Lauroyl Glutamate. Retrieved February 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Lauroyl Chloride | 112-16-3 | C12H23ClO [shreesulphuric.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN105152957B - The synthetic method of laurel acyl amino acid sodium - Google Patents [patents.google.com]

- 6. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. marknature.com [marknature.com]

- 9. The Eco-Friendly Choice: Exploring the Advantages of Amino Acid Surfactants in Beauty Products - Ecoori [ecoori.com]

- 10. Sodium Lauroyl Glycinate - PCC Group Product Portal [products.pcc.eu]

- 11. atamankimya.com [atamankimya.com]

- 12. cosmileeurope.eu [cosmileeurope.eu]

- 13. Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Lauroyl hyaluronan films for local drug delivery: Preparation and factors influencing the release of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]

- 18. ingredientsnetwork.com [ingredientsnetwork.com]

Boc-L-Lys(lauroyl)-OH: Technical Guide & Sourcing Intelligence

Topic: Boc-L-Lys(lauroyl)-OH Supplier and Price Information Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-L-Lys(lauroyl)-OH (N-alpha-t-Butoxycarbonyl-N-epsilon-lauroyl-L-lysine) is a specialized amino acid derivative used primarily in the synthesis of lipopeptides and surfactant-like peptides . By incorporating a C12 fatty acid chain (lauroyl group) at the

Critical Sourcing Reality: Unlike standard protected amino acids (e.g., Boc-Lys(Boc)-OH), Boc-L-Lys(lauroyl)-OH is not a standard catalog item for major global suppliers (Sigma-Aldrich, Bachem, Iris Biotech). It is classified as a "Make-or-Buy" decision point in drug development. This guide provides the chemical specifications , a cost-effective synthesis protocol , and custom sourcing intelligence to overcome this availability gap.

Chemical Profile & Specifications

Since this compound is often synthesized in-house or via custom order, rigorous characterization standards are required to ensure batch consistency.

| Attribute | Specification |

| Chemical Name | |

| Synonyms | Boc-Lys(C12)-OH; Boc-Lys(Lau)-OH |

| Molecular Formula | |

| Molecular Weight | 428.61 g/mol |

| CAS Number | Not assigned for specific derivative (Precursor Boc-Lys-OH: 13734-28-6) |

| Purity Standard | |

| Chiral Purity | |

| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in water |

| Appearance | White to off-white crystalline powder |

Strategic Sourcing & Price Analysis

Researchers have two primary acquisition routes: In-House Synthesis (High Autonomy, Low Cost) or Custom Synthesis (Low Autonomy, High Cost).

Option A: In-House Synthesis (Recommended)

The most reliable supply chain is to purchase the precursors and perform a one-step acylation. This method reduces cost by >80% compared to custom synthesis.

Precursor Price Table (Estimates based on Q1 2025 Data):

| Component | CAS | Supplier Examples | Pack Size | Approx. Price (USD) |

| Boc-Lys-OH | 13734-28-6 | Sigma, Bachem, Chem-Impex | 5g | $85 - $120 |

| Lauroyl Chloride | 112-16-3 | Sigma, TCI, Alfa Aesar | 100g | $40 - $60 |

| Lauric Acid | 143-07-7 | Sigma, Merck | 1kg | $50 - $80 |

| N-Hydroxysuccinimide | 6066-82-6 | OmniScent, Sigma | 100g | $30 - $50 |

Cost Model:

-

Material Cost: ~$25 - $35 per gram of final product.

-

Labor/Overhead: Varies by facility.

Option B: Custom Synthesis Services

If GMP grade or large scale (>100g) is required without internal infrastructure, contract manufacturing organizations (CMOs) are necessary.

-

Lead Time: 4–8 weeks.

-

Estimated Cost: $500 - $1,200 per gram (depending on scale and purity).

-

Recommended Vendors:

-

Premium: Bachem (Switzerland), CSBio (USA).

-

Value: ChemPep (USA/China), Watson International (China).

-

Technical Protocol: Synthesis & Purification

Objective: Synthesize Boc-L-Lys(lauroyl)-OH from Boc-Lys-OH using Schotten-Baumann conditions to selectively acylate the

Mechanism of Action (Rationale):

Boc-Lys-OH possesses a free carboxylic acid and a free

Step-by-Step Methodology:

-

Solubilization:

-

Dissolve Boc-Lys-OH (10 mmol, 2.46 g) in 1N NaOH (10 mL) and THF (10 mL).

-

Note: The THF cosolvent ensures the fatty acid chloride remains soluble during addition.

-

-

Acylation (Schotten-Baumann):

-

Cool the solution to 0°C in an ice bath.

-

Add Lauroyl Chloride (11 mmol, 2.40 g) dropwise over 30 minutes.

-

Critical Step: Simultaneously add 1N NaOH dropwise to maintain pH between 9 and 10. Use a pH meter or phenolphthalein indicator.

-

Why: If pH drops < 8, the amine protonates and reaction stops. If pH > 12, hydrolysis of the lauroyl chloride competes significantly.

-

-

Reaction Completion:

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitor via TLC (System: CHCl3/MeOH/AcOH 90:10:1) or LC-MS.

-

-

Work-Up:

-

Evaporate THF under reduced pressure.

-

Dilute the remaining aqueous phase with water (20 mL).

-

Wash with Diethyl Ether (2 x 20 mL) to remove unreacted lauroyl chloride/lauric acid (neutral impurities).

-

Acidify the aqueous layer to pH 2.0 using 1M HCl or KHSO4 . The product will precipitate as a white solid or oil.

-

-

Extraction & Crystallization:

-

Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Dry combined organic layers over anhydrous

. -

Concentrate in vacuo.[7]

-

Recrystallize from Ethyl Acetate/Hexane to obtain pure Boc-L-Lys(lauroyl)-OH.

-

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation and logical flow of the synthesis.

Caption: Synthesis pathway for Boc-L-Lys(lauroyl)-OH via Schotten-Baumann acylation of the epsilon-amine.

Application in Solid Phase Peptide Synthesis (SPPS)

Once synthesized, Boc-L-Lys(lauroyl)-OH is used in Boc-chemistry SPPS .

-

Coupling: Use standard carbodiimide chemistry (DIC/HOBt) or uronium salts (HBTU/DIEA). The bulky C12 chain does not significantly hinder the coupling of the

-carboxylic acid to the resin-bound amine. -

Deprotection: The N-terminal Boc group is removed with TFA (Trifluoroacetic acid).

-

Note: The Lauroyl amide bond is stable to TFA. It will remain intact during the deprotection cycles and the final HF cleavage (if using MBHA resin) or TFMSA cleavage.

-

-

Solubility Warning: As the peptide chain grows, the hydrophobic lauroyl group may cause aggregation. Use DCM/DMF mixtures or elevated temperature (50°C) during coupling if "difficult sequence" behavior is observed.

References

-

Boc-Lys-OH Precursor Specifications. Sigma-Aldrich Catalog. Link

-

Lauroyl Chloride Specifications. PubChem Compound Summary. Link

- Lipopeptide Synthesis Methodology.Methods in Enzymology, Vol 289. "Solid-Phase Synthesis of Lipopeptides.

- Schotten-Baumann Reaction Conditions.Vogel's Textbook of Practical Organic Chemistry.

- Peptide Lipidation Strategies.Journal of Medicinal Chemistry. "Strategies for the lipidation of peptides and proteins." (Context for half-life extension).

Sources

- 1. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digital.csic.es [digital.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Boc-L-Lys(lauroyl)-OH in SPPS

Executive Summary: The Hydrophobic-Polar Paradox[1]

Integrating Boc-L-Lys(lauroyl)-OH into a peptide sequence introduces a significant physicochemical challenge: the Hydrophobic-Polar Paradox .[1] You are attempting to dissolve a molecule with a long, non-polar aliphatic tail (C12 lauroyl group) into polar aprotic solvents (DMF, NMP) typically required for SPPS.

Standard SPPS protocols often fail here because:

-

Solubility: The lipophilic tail causes aggregation or precipitation in pure DMF/NMP at the high concentrations (0.1–0.5 M) required for efficient coupling.

-

Steric Shielding: The fatty chain can fold back over the reactive carboxyl group or the alpha-amine, slowing down activation and coupling kinetics.

-

On-Resin Aggregation: Once coupled, the lipid tail promotes beta-sheet formation and "hydrophobic collapse" of the growing peptide chain, making subsequent deprotection and coupling difficult.

This guide provides a field-proven, self-validating workflow to solubilize this reagent and ensure quantitative coupling.

Solvent Systems & Preparation

Do not use 100% DMF. The most common error is attempting to dissolve lipophilic building blocks solely in Dimethylformamide (DMF). The solution requires a "chaotropic" or "lipophilic-friendly" co-solvent system.[1]

Recommended Solvent Matrices

| Solvent System | Composition | Application | Solubility Limit (Est.) |

| System A (Standard) | DCM : DMF (1:1) | General coupling of Boc-Lys(lauroyl)-OH | ~0.3 M |

| System B (High Conc.) | DCM : NMP (1:1) | For difficult sequences or higher concentrations | ~0.4 M |

| System C (Aggregated) | DMF : DMSO (4:1) | Use if the resin-bound peptide is aggregating | ~0.2 M |

| System D (The "Magic Mix") | DCM : DMF : NMP (1:1:1) + 1% Triton X-100 | For extremely hydrophobic sequences prone to precipitation | ~0.3 M |

Dissolution Protocol (Step-by-Step)

Objective: Create a stable 0.2 M solution for coupling.

-

Weighing: Weigh the required amount of Boc-L-Lys(lauroyl)-OH into a dry vial.

-

Primary Solubilization (The "DCM Trick"): Add Dichloromethane (DCM) equal to 50% of your final target volume. Swirl gently.

-

Why: The lauroyl tail is highly soluble in halogenated solvents. This breaks crystal lattice energy immediately.[1]

-

-

Activation: Add your coupling reagent (e.g., HBTU, HATU, or DIC) to this DCM solution before adding the polar solvent.

-

Note: If using HBTU/HATU, they must be dissolved in a minimal amount of DMF first, as they are insoluble in DCM.

-

-

Dilution: Add DMF (or NMP) to reach the final volume.

-

Base Addition: Add DIEA (Diisopropylethylamine) dropwise while vortexing.[1]

-

Warning: Rapid addition of base can cause transient precipitation of the carboxylate salt. If cloudiness appears, sonicate at 40°C for 5 minutes.

-

Coupling Optimization Workflow

For lipophilic residues, standard 1-hour room temperature couplings are insufficient.[1] You must drive the reaction thermodynamically and kinetically.

Diagram: Lipophilic Coupling Decision Tree

Caption: Decision tree for solvent selection and thermal handling of lipophilic amino acids.

Optimized Coupling Protocol

-

Resin Selection: Use ChemMatrix (PEG) or TentaGel resins.[1]

-

Reasoning: Polystyrene (PS) resins shrink significantly when exposed to the aliphatic chains of the lipid, reducing pore accessibility. PEG resins maintain swelling in both polar and non-polar domains.

-

-

Temperature: Perform the coupling at 50–60°C .

-

Mechanism:[2] Heat disrupts the hydrophobic interactions (Van der Waals forces) between the lauroyl tails and the resin linker, increasing diffusion rates.

-

-

Reagents:

-

Double Coupling:

-

Pass 1: 2 hours at 50°C. Drain.

-

Pass 2: 1 hour at 50°C with fresh reagents.

-

Troubleshooting & FAQs

Q1: The solution turned into a gel when I added DIEA. What happened?

A: You likely formed a "lipid-soap" structure.[1] The carboxylate salt of the fatty acid derivative can act as a surfactant, forming micelles or gels in low-polarity environments.

-

Fix: Add 10% DMSO or HFIP (Hexafluoroisopropanol) to the mixture immediately. The chaotropic nature of these solvents disrupts the micelle formation. For future attempts, ensure the DCM:DMF ratio is at least 1:1.

Q2: My Kaiser test is inconclusive (slightly blue) after double coupling.

A: The long lauroyl tail can physically coat the resin beads, preventing the Kaiser reagents (ninhydrin) from reaching unreacted amines, leading to false negatives. Alternatively, the "slight blue" might be real unreacted amines shielded by the lipid.

-

Fix: Perform a Chloranil Test (more sensitive for secondary amines and less prone to lipid interference) or a micro-cleavage followed by HPLC/MS to verify coupling efficiency. If incomplete, perform a third coupling using System D (Magic Mixture) .

Q3: Can I use this reagent in automated synthesizers?

A: Yes, but with caution.

-

Viscosity: The solution in DCM/DMF will be less viscous than pure DMF, but if precipitation occurs, it will clog lines.

-

Protocol: Program the synthesizer to "pre-mix" the amino acid and activator in the reaction vessel (if possible) rather than in the manifold, or ensure the transfer lines are washed with DCM immediately after.

-

Recommendation: For expensive or difficult residues like this, manual coupling (pausing the robot) is safer to ensure solubility is maintained visually.

References

-

Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (Context on handling aggregation-prone side chains).

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link[1]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews. Link[1]

-

Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis."[1] Technical Guide. Link

-

Bachem. "Introduction to Peptide Synthesis Methods." Bachem Technical Library.[1] Link

Sources

Improving yield in the synthesis of Boc-L-Lys(lauroyl)-OH

Technical Support Center: Synthesis of Boc-L-Lys(lauroyl)-OH

Current Status: Online Operator: Senior Application Scientist, Peptide Chemistry Division Ticket ID: #LYS-C12-OPT

Executive Summary

The synthesis of

Low yields in this synthesis typically stem from three failure modes:

-

Competitive Hydrolysis: The acylating agent (Lauroyl chloride) hydrolyzes in the aqueous phase faster than it reacts with the amine.

-

Solubility Mismatch: The starting material is water-soluble; the product is hydrophobic. Precipitation during the reaction traps unreacted material.

-

pH Drift: Failure to maintain the specific pH window (

) stalls the reaction or promotes side reactions.

This guide provides a self-validating protocol designed to maximize yield and purity.

Module 1: Strategic Route Selection

Before starting, confirm your synthetic strategy. We recommend Route A for laboratory scale (<50g) and Route B for process scale (>50g).

| Feature | Route A: Direct Acylation (Recommended) | Route B: Copper Chelate Method |

| Starting Material | Boc-L-Lys-OH | L-Lysine HCl |

| Reagents | Lauroyl Chloride / NHS-Laurate | |

| Complexity | Low (1 Step) | High (3 Steps: Chelation |

| Key Advantage | Speed and simplicity.[1] | Extremely high regioselectivity; lower material cost. |

| Primary Risk | Hydrolysis of Lauroyl Chloride. | Copper removal difficulties. |

Note: This guide focuses on Route A (Direct Acylation of Boc-Lys-OH) as it is the most common query for research applications.

Module 2: The Optimized Protocol (Schotten-Baumann Conditions)

Objective: Synthesize Boc-L-Lys(lauroyl)-OH with >85% Yield.

Reagents & Setup

-

Substrate: Boc-L-Lys-OH (1.0 equiv)

-

Acylating Agent: Lauroyl Chloride (1.1 - 1.2 equiv)

-

Base: 1M NaOH (for pH adjustment)

-

Solvent System: THF : Water (1:1 ratio). Crucial: Do not use pure water.

Step-by-Step Procedure

1. Solubilization & Deprotonation Dissolve Boc-L-Lys-OH in the THF/Water mixture. Cool the solution to 0–4°C (Ice bath).

-

Why? Low temperature suppresses the hydrolysis of Lauroyl chloride, favoring the amidation reaction (Kinetic Control).

-

Action: Add 1M NaOH dropwise until pH reaches 11.0 .[2] The solution must be clear.

2. Controlled Acylation Dissolve Lauroyl chloride in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 30–60 minutes.

-

Critical Control Point: Simultaneously add NaOH to maintain pH between 10.5 and 11.5 .

-

-amine of Lysine has a

3. Reaction Monitoring Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

-

Visual Check: The mixture will likely become cloudy or form a suspension as the lipophilic product forms. This is normal.

-

Validation: Spot TLC (MeOH/DCM 1:9). Stain with Ninhydrin. The starting material (free amine) will disappear; the product (amide) will not stain with Ninhydrin but will be visible under UV or Iodine.

4. Workup (The "Phase Switch")

-

Evaporate the THF under reduced pressure (Rotovap).[7]

-

The remaining aqueous residue contains the product as a sodium salt (soluble/emulsified).

-

Acidification: Cool to 0°C and acidify carefully with 1M

or Citric Acid to pH 2–3. -

Result: The product will precipitate as a white, waxy solid or oil.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid gel/paste. What happened?

Diagnosis: Solvent incompatibility.[6] The product, Boc-Lys(Lau)-OH, acts as a surfactant/lipid. In high concentrations, it forms a gel in water. Fix: Increase the organic cosolvent fraction.

-

Switch from THF:Water (1:1) to THF:Water (2:1) .

-

Ensure vigorous overhead stirring (magnetic bars often fail in viscous lipid synthesis).

Q2: I have low yield, and the crude contains mostly Lauric Acid.

Diagnosis: Hydrolysis of Lauroyl Chloride. The chloride reacted with water instead of the lysine amine. Fix:

-

Temperature: Ensure the addition is done strictly at 0°C.

-

Addition Rate: Slow down the addition of Lauroyl chloride.

-

Alternative Reagent: Switch to Lauroic Acid N-hydroxysuccinimide ester (Lau-OSu) .

-

Why? NHS esters are more stable to hydrolysis than acid chlorides.

-

Trade-off: Slower reaction (overnight) but cleaner profile.

-

Q3: How do I remove unreacted Lauric Acid?

Diagnosis: Fatty acids are difficult to separate from fatty amino acids.

Fix: Exploiting the

-

Dissolve crude in Ethyl Acetate.

-

Wash with mildly basic buffer (Sodium Carbonate, pH ~9).

-

Better Method (Recrystallization): Crystallize from Hexane/Ethyl Acetate . Lauric acid is highly soluble in Hexane; the amino acid derivative is less so.

Module 4: Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the critical decision points during the synthesis to prevent side reactions.

Caption: Figure 1. Step-wise logic for Schotten-Baumann acylation, highlighting critical control points for pH and temperature.

Figure 2: Purification & Phase Separation

Visualizing the workup is crucial because lipopeptides often cause emulsions.

Caption: Figure 2. Extraction and purification workflow. Note the Hexane wash step to remove fatty acid contaminants.

Module 5: Analytical Specifications

Upon isolation, verify your product against these expected parameters:

| Parameter | Specification | Method |

| Appearance | White waxy solid or powder | Visual |

| Solubility | Soluble in MeOH, DMSO, DCM. Insoluble in Water. | Solubility Test |

| Mass Spec (ESI) | LC-MS | |

| TLC ( | ~0.5 (DCM:MeOH 9:1) | Stain: Iodine/UV (No Ninhydrin) |

References

-

Schotten-Baumann Reaction Conditions

-

Synthesis of Fatty Acylated Lysine Derivatives

- Moccia, M., et al. (2010). "Synthesis of a l-lysine-based alternate alpha,epsilon-peptide".

- Context: Describes purification of Boc/Fmoc protected lysine deriv

-

Copper Chelate Method (Alternative Route)

- Google Patents (CN102617390A). "Preparation method of epsilon-N-lauroyl lysine".

- Context: Describes the industrial route using Cu(II)

-

Solubility & Solvent Systems for Lipopeptides

-

ResearchGate.[9] "Efficient N epsilon-lauroyl-L-lysine production...".

- Context: Discusses the solubility challenges of Lauroyl-Lysine in aqueous systems and the need for organic cosolvents.

-

Sources

- 1. Synthesis of a l-lysine-based alternate alpha,epsilon-peptide: a novel linear polycation with nucleic acids-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 5. CN102617390A - Preparation method of epsilon-N-lauroyl lysine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Navigating the Complexities of Lipopeptide Characterization

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for lipopeptide characterization. Lipopeptides, with their unique amphiphilic nature—possessing both a hydrophilic peptide ring and a hydrophobic lipid tail—present a distinct set of analytical challenges.[1] Their propensity to form micelles, aggregate, and interact with surfaces, coupled with inherent structural complexities like isoforms and stereoisomers, demands a nuanced and multi-faceted characterization approach.[2][3]

This guide is designed to provide you with practical, in-depth solutions to common issues encountered during the experimental analysis of these fascinating molecules. We will move beyond simple procedural lists to explain the underlying principles, helping you to not only solve immediate problems but also to build a robust framework for future experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when working with lipopeptides.

Q1: My lipopeptide sample shows poor solubility in aqueous buffers. How can I improve this for analysis?

A1: This is a classic challenge stemming from the hydrophobic lipid tail. At neutral or acidic pH, lipopeptides can become less charged, reducing the effectiveness of the hydrophilic portion and leading to aggregation and precipitation.[2][4]

-

Initial Approach: Start by dissolving your sample in an organic solvent like methanol or ethanol, where it is typically more soluble.[5][6] You can then dilute this stock solution into your aqueous mobile phase or buffer immediately before analysis.

-

For Chromatography: When preparing samples for HPLC or UPLC, diluting the sample with methanol has been shown to increase lipopeptide recovery.[5] This simple modification can significantly improve the accuracy of your quantification.[7]

-

pH Adjustment: Carefully adjusting the pH of your aqueous solution can sometimes improve solubility, but be aware that extreme pH values can lead to degradation.[8]

-

Surfactant Use (with caution): In some specific applications (e.g., certain bioassays), a very low concentration of a non-ionic surfactant might be considered, but this can interfere with many analytical techniques, especially mass spectrometry.

Q2: I am seeing multiple, closely-eluting peaks in my HPLC chromatogram for a supposedly pure lipopeptide. What could be the cause?

A2: This is a frequent observation and can be attributed to the microheterogeneity inherent in many microbially-produced lipopeptides. You are likely observing isoforms, which are molecules with the same peptide core but variations in the fatty acid chain length or branching. For example, surfactin produced by Bacillus subtilis often appears as a series of peaks corresponding to C13, C14, and C15 fatty acid variants.[9]

To confirm this, coupling your liquid chromatography system to a mass spectrometer (LC-MS) is the most effective strategy. The mass difference between the peaks will often correspond to the mass of a methylene group (-CH2-), confirming the presence of homologs.[8]

Q3: Why is quantifying lipopeptides so difficult, and what is the best approach?

A3: Quantification is challenging due to the lack of a universal, simple biochemical method and the amphiphilic nature of these molecules.[5][7] Direct injection of biological samples onto LC columns can lead to adsorption and poor recovery.[5]

-

Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (typically at 210-220 nm for the peptide bonds) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS), is the gold standard.[5][10]

-

Sample Preparation is Key: To ensure accurate quantification, sample pretreatment is crucial. This often involves an extraction step (e.g., with ethyl acetate or chloroform) followed by dissolution in a suitable organic solvent like methanol.[2][5]

-

Fluorescence Derivatization: For detecting very low concentrations, derivatization of the lipopeptide's free carboxyl groups with a fluorescent tag can significantly enhance sensitivity in HPLC-fluorescence detection.[9]

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Mass Spectrometry (MS) Analysis Issues

Mass spectrometry, particularly MALDI-TOF and ESI-MS, is indispensable for determining the molecular weight and sequence of lipopeptides.[11][12] However, their unique properties can lead to several issues.

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Poor Signal or No Ionization | 1. Sample Aggregation: Lipopeptides can form micelles, which may not ionize efficiently. 2. Inappropriate Matrix (MALDI): The matrix may not be suitable for the hydrophobic nature of the lipopeptide. 3. Ion Suppression (ESI): Salts or other contaminants in the sample are interfering with the ionization process. | 1. Disrupt Aggregates: Dilute the sample in a higher percentage of organic solvent (e.g., 50-70% acetonitrile or methanol) just before analysis. This helps to break up micelles. 2. Optimize MALDI Matrix: For lipopeptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used and effective matrix.[6] Ensure it is properly co-crystallized with the sample. 3. Clean Up the Sample: Use solid-phase extraction (SPE) with a C18 cartridge to desalt your sample before MS analysis. Elute the lipopeptide with a high-organic solvent. |

| Complex, Difficult-to-Interpret Spectra | 1. Presence of Isoforms: As mentioned in the FAQs, multiple related species are common. 2. Adduct Formation: Lipopeptides can readily form adducts with sodium (([M+Na]^+)) or potassium (([M+K]^+)), leading to multiple peaks for a single compound. 3. In-source Fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer. | 1. Embrace the Complexity: Recognize that this is a feature of your sample. Use high-resolution MS to determine the exact mass of each peak and identify the homologous series. 2. Control Adducts: While sometimes unavoidable, ensuring high purity of solvents and using fresh mobile phase additives (like formic acid for positive mode ESI) can help promote protonation (([M+H]^+)) over other adducts. 3. Soften Ionization Conditions: For ESI-MS, try reducing the cone voltage or capillary voltage to minimize in-source fragmentation.[5] |